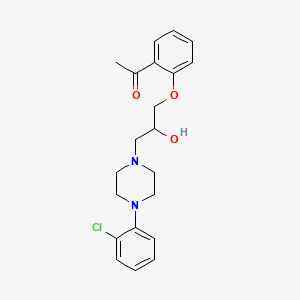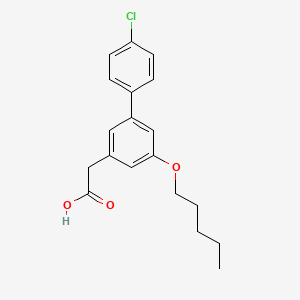
3-Biphenylacetic acid, 4'-chloro-5-pentoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is a complex organic compound with the molecular formula C19H21ClO3. It contains a biphenyl core substituted with a carboxylic acid group, a chlorine atom, and a pentoxy group. This compound is known for its unique structural features, which include multiple aromatic rings and functional groups that contribute to its diverse chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the carboxylic acid, chlorine, and pentoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic rings and functional groups can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Applications De Recherche Scientifique
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: Lacks the pentoxy group, leading to different reactivity and applications.
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a pentoxy group, affecting its chemical properties and interactions.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various fields .
Propriétés
Numéro CAS |
61888-64-0 |
|---|---|
Formule moléculaire |
C19H21ClO3 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22) |
Clé InChI |
ZBVRSHIQQHJODM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


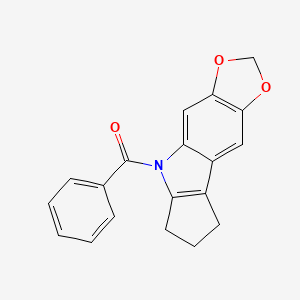
![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)



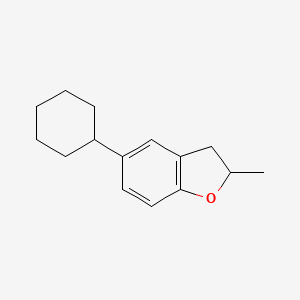
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
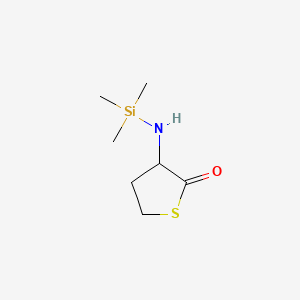
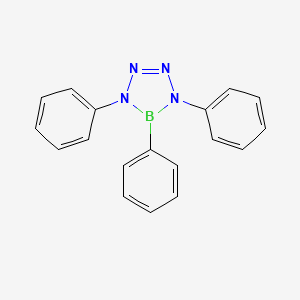

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
